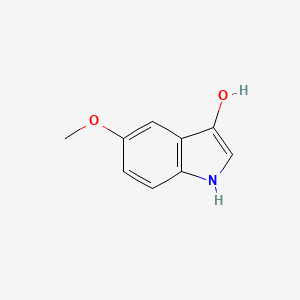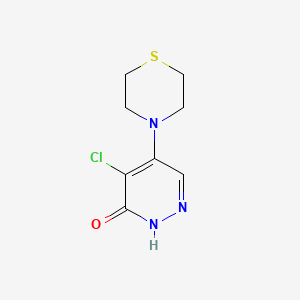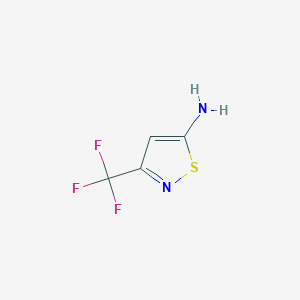
3-(Trifluoromethyl)isothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)isothiazol-5-amine is a heterocyclic compound that belongs to the class of isothiazoles It is characterized by the presence of a trifluoromethyl group attached to the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)isothiazol-5-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using trifluoromethyl sulfonyl sodium (CF3SO2Na) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isothiazoles.
Scientific Research Applications
3-(Trifluoromethyl)isothiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isothiazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, leading to its biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketimines: These compounds also contain a trifluoromethyl group and are used in similar synthetic applications.
Isothiazolinones: Known for their antimicrobial properties, these compounds share the isothiazole ring structure with 3-(Trifluoromethyl)isothiazol-5-amine.
Uniqueness
This compound is unique due to its specific combination of the trifluoromethyl group and the isothiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H3F3N2S |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 |
InChI Key |
ZCZHIQYIDNOURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


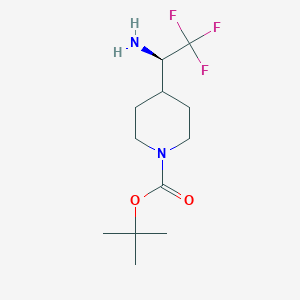
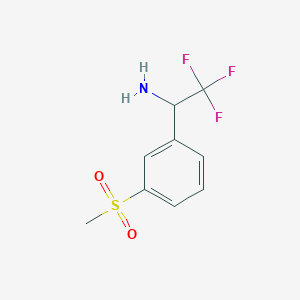
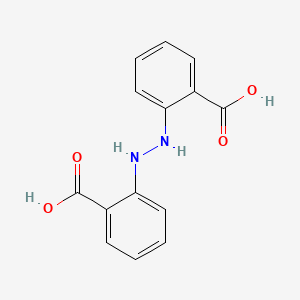
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
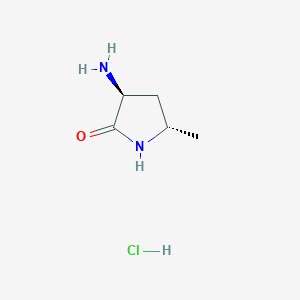
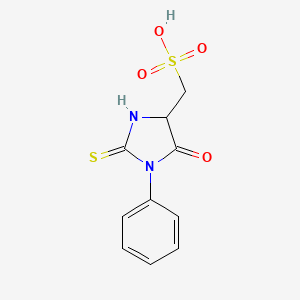
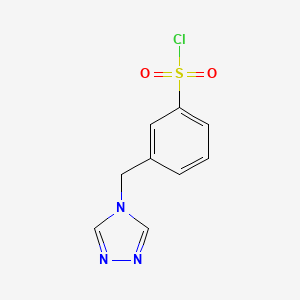
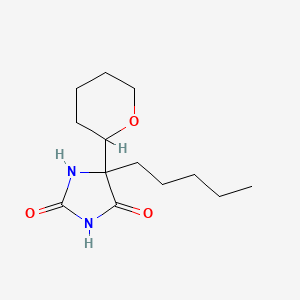
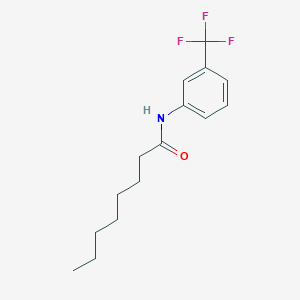
![1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946446.png)
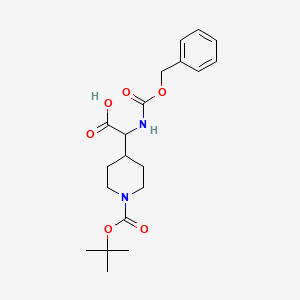
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
